molecular formula C25H22BrN3O6S B11429090 2-bromo-4-{(Z)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate

2-bromo-4-{(Z)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate

Cat. No.: B11429090
M. Wt: 572.4 g/mol
InChI Key: RHHZPEIFWWNGMA-BKUYFWCQSA-N
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Description

2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-BROMO-4-{[(2Z)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the thiazolo[3,2-b][1,2,4]triazinylidene core makes it a valuable compound for various research applications .

Properties

Molecular Formula

C25H22BrN3O6S

Molecular Weight

572.4 g/mol

IUPAC Name

[2-bromo-4-[(Z)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-6-methoxyphenyl] acetate

InChI

InChI=1S/C25H22BrN3O6S/c1-4-9-34-17-7-5-15(6-8-17)11-19-23(31)27-25-29(28-19)24(32)21(36-25)13-16-10-18(26)22(35-14(2)30)20(12-16)33-3/h5-8,10,12-13H,4,9,11H2,1-3H3/b21-13-

InChI Key

RHHZPEIFWWNGMA-BKUYFWCQSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OC(=O)C)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C(=C4)Br)OC(=O)C)OC)SC3=NC2=O

Origin of Product

United States

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